
4-Chloro-6-(1,1-dibromoethyl)-5-fluoropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(1,1-dibromoethyl)-5-fluoropyrimidine is a chemical compound with the molecular formula C6H4Br2ClFN2 and a molecular weight of 318.37 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of chlorine, bromine, and fluorine atoms, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 4-Chloro-6-(1,1-dibromoethyl)-5-fluoropyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with pyrimidine derivatives that are substituted with chlorine and fluorine atoms.
Reaction Conditions: The reactions are usually carried out in solvents such as dichloromethane or acetonitrile, and the temperature is maintained at a specific range to ensure the desired product formation.
Chemical Reactions Analysis
4-Chloro-6-(1,1-dibromoethyl)-5-fluoropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms (chlorine, bromine) are replaced by other nucleophiles.
Oxidation and Reduction:
Reagents and Conditions: Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and the reactions are typically carried out in polar solvents.
Scientific Research Applications
4-Chloro-6-(1,1-dibromoethyl)-5-fluoropyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, although it is not yet approved for clinical use.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(1,1-dibromoethyl)-5-fluoropyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways.
Pathways Involved: The exact pathways are not well-defined, but it is believed to interfere with DNA synthesis or protein function, contributing to its potential biological effects.
Comparison with Similar Compounds
4-Chloro-6-(1,1-dibromoethyl)-5-fluoropyrimidine can be compared with other pyrimidine derivatives:
Properties
Molecular Formula |
C6H4Br2ClFN2 |
|---|---|
Molecular Weight |
318.37 g/mol |
IUPAC Name |
4-chloro-6-(1,1-dibromoethyl)-5-fluoropyrimidine |
InChI |
InChI=1S/C6H4Br2ClFN2/c1-6(7,8)4-3(10)5(9)12-2-11-4/h2H,1H3 |
InChI Key |
UEJGWLJMSQCKRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=NC=N1)Cl)F)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[2-[[1-[2-[[1-[2-[[2-[[2-[[2-[[2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]acetyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B15287499.png)
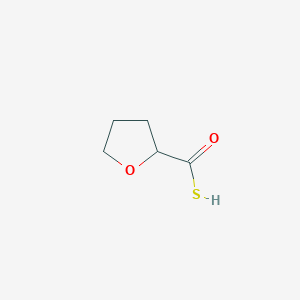
![5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide](/img/structure/B15287512.png)
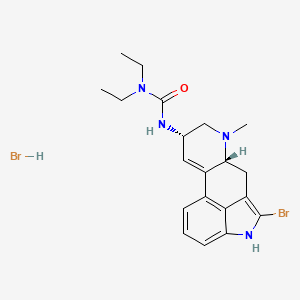
![[2-Fluoro-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B15287528.png)
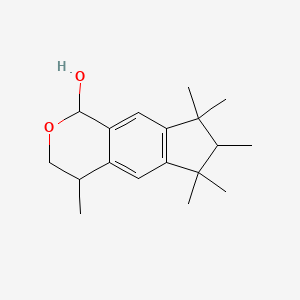
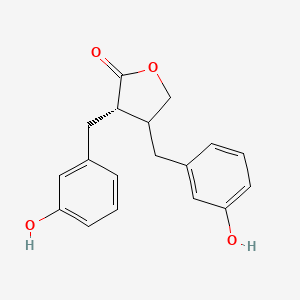
![methyl 2-[3-oxo-2-[(Z)-pent-1-enyl]cyclopentyl]acetate](/img/structure/B15287542.png)
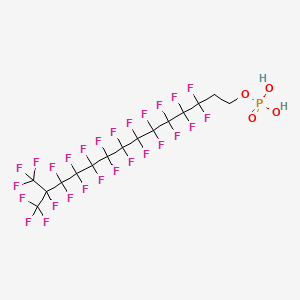
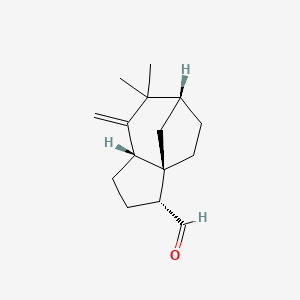

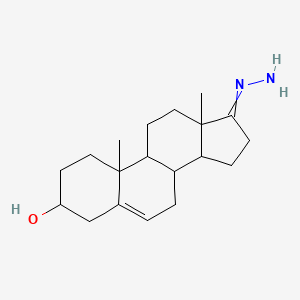
![[4-(Methylsulfonothioyloxymethyl)phenyl]methanol](/img/structure/B15287585.png)
